2-phenylethyl 2-hydroxy-2-methylpropanoate
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Overview
Description
2-phenylethyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is known for its unique chemical structure, which includes a hydroxy group, a methyl group, and a phenylethyl ester group. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 2-hydroxy-2-methylpropanoate typically involves esterification reactions. One common method is the reaction between 2-Hydroxy-2-methylpropanoic acid and phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-methyl-2-oxo-propanoic acid 2-phenylethyl ester.
Reduction: Formation of 2-Hydroxy-2-methylpropanoic acid 2-phenylethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-phenylethyl 2-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenylethyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing phenylethanol, which may have biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropanoic acid methyl ester
- 2-Hydroxy-2-methylpropanoic acid ethyl ester
- 2-Hydroxy-2-methylpropanoic acid isopropyl ester
Uniqueness
2-phenylethyl 2-hydroxy-2-methylpropanoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions with biological molecules or unique fragrance profiles are desired .
Properties
CAS No. |
10290-01-4 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-phenylethyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,14)11(13)15-9-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 |
InChI Key |
KMIPJIHGWNMYRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C(=O)OCCC1=CC=CC=C1)O |
10290-01-4 | |
Synonyms |
2-Hydroxy-2-methylpropanoic acid 2-phenylethyl ester |
Origin of Product |
United States |
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